molecular formula C9H9NO4 B1267552 2-[(Methoxycarbonyl)amino]benzoic acid CAS No. 6268-38-8

2-[(Methoxycarbonyl)amino]benzoic acid

Cat. No.: B1267552
CAS No.: 6268-38-8
M. Wt: 195.17 g/mol
InChI Key: VRBXNTUDJOJJDK-UHFFFAOYSA-N
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Description

2-[(Methoxycarbonyl)amino]benzoic acid is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36249. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-[(Methoxycarbonyl)amino]benzoic acid and its derivatives have been studied for their synthesis methods and chemical properties. For example, Wu Hai-juan (2012) explored the synthesis of 2-(2-Methoxycarbonyl-ethylamino)-benzoic acid methyl ester, achieving a yield of up to 67% under optimum conditions (Wu Hai-juan, 2012).

Crystal Structure and Molecular Analysis

  • Research by Alvaro B. Onofrio et al. (2006) on a similar compound, N-(2-carboxybenzoyl)-L-leucine methyl ester, provides insights into the crystal structure, showcasing differences in dihedral angles between the carboxyl group and the benzene ring, which are significant in understanding the molecular behavior in different reactions (Alvaro B. Onofrio et al., 2006).

Industrial Scale Synthesis

  • In the pharmaceutical industry, derivatives of this compound have been used in the synthesis of therapeutic agents. Yi Zhang et al. (2022) discussed the scalable synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a key intermediate in manufacturing SGLT2 inhibitors for diabetes therapy (Yi Zhang et al., 2022).

Application in Polyaniline Doping

  • The compound has been used in the field of advanced materials, such as in the doping of polyaniline. C. A. Amarnath and S. Palaniappan (2005) investigated the use of benzoic acid and substituted benzoic acids like 2-methoxybenzoic acid for doping polyaniline, impacting the material's conductivity and other properties (C. A. Amarnath & S. Palaniappan, 2005).

Environmental Applications

  • J. K. Gunjate et al. (2020) explored the environmental application of the compound, using modified activated carbon for the recovery of cobalt from aqueous solutions. They utilized 2-hydroxy-5-methoxy benzoic acid for the modification of activated carbon, improving its efficiency in removing cobalt ions (J. K. Gunjate et al., 2020).

Antibacterial Applications

  • In the field of microbiology, research has been conducted on the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid. Jigna Parekh et al. (2005) synthesized various Schiff bases and evaluated their potential as antibacterial agents against medically important bacterial strains (Jigna Parekh et al., 2005).

Pharmaceutical Research

  • The derivatives of this compound have been investigated for their potential pharmaceutical applications. For instance, Emmanuel Eimiomodebheki Odion et al. (2021) conducted a study on the synthesis and antibacterial screening of N-benzyl-2-aminobenzoic acid, derived from isatoic anhydride, which has applications in pharmaceuticals (Emmanuel Eimiomodebheki Odion et al., 2021).

Nanotechnology

  • In nanotechnology, B. Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including derivatives of this compound, as surfactants for carbon nanotubes. This highlights its potential in creating homogeneous aqueous nanotube dispersions (B. Cousins et al., 2009).

Safety and Hazards

The compound is considered hazardous. It has been associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding ingestion and inhalation, and not getting it in eyes, on skin, or on clothing .

Properties

IUPAC Name

2-(methoxycarbonylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-14-9(13)10-7-5-3-2-4-6(7)8(11)12/h2-5H,1H3,(H,10,13)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBXNTUDJOJJDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70284214
Record name N-Methyl N-carboxyanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6268-38-8
Record name NSC36249
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36249
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl N-carboxyanthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70284214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 2-[(Methoxycarbonyl)amino]benzoic acid methyl ester formed in the reaction of 2-carbomethoxyphenyl isocyanate with 5-aminotetrazole?

A1: The research describes that this compound methyl ester (compound 10 in the study) is formed through the reaction of the kinetic product, 2-[((5-amino-1H-tetrazol-1-yl)carbonyl)amino]benzoic acid methyl ester (compound 6), with methanol present in the solution. [] This suggests that compound 6 exhibits instability in solution and readily undergoes a reaction with methanol, leading to the formation of compound 10.

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